rhodamine red-X
CAS No.:
Cat. No.: VC1953719
Molecular Formula: C33H41N3O8S2
Molecular Weight: 671.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H41N3O8S2 |
|---|---|
| Molecular Weight | 671.8 g/mol |
| IUPAC Name | 5-(5-carboxypentylsulfamoyl)-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
| Standard InChI | InChI=1S/C33H41N3O8S2/c1-5-35(6-2)23-13-16-26-29(20-23)44-30-21-24(36(7-3)8-4)14-17-27(30)33(26)28-18-15-25(22-31(28)46(41,42)43)45(39,40)34-19-11-9-10-12-32(37)38/h13-18,20-22,34H,5-12,19H2,1-4H3,(H-,37,38,41,42,43) |
| Standard InChI Key | XLXOKMFKGASILN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
Rhodamine Red-X exhibits specific structural features that contribute to its unique properties as a fluorescent label. The molecular architecture consists of a xanthene core with diethylamino groups and a phenyl substituent bearing sulfonate groups.
Molecular Information
The chemical and molecular properties of Rhodamine Red-X are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C33H41N3O8S2 |
| Molecular Weight | 671.8 g/mol |
| CAS Number | 178623-12-6 |
| Chemical Classification | Sulfonated xanthene dye |
| Role | Fluorochrome |
| Physical State | Solid |
Structural Features
The distinctive feature of Rhodamine Red-X is the inclusion of a seven-atom aminohexanoyl spacer between the fluorophore and the reactive group (typically a succinimidyl ester). This spacer serves a critical function by:
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Creating distance between the fluorophore and its conjugation point
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Reducing potential interactions between the dye and the biomolecule
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Enhancing the fluorescence yield of the resulting conjugate
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Decreasing the likelihood of protein precipitation during conjugation and storage
The compound is often available as the 5-isomer, with the reactive group positioned at the 5-position of the structure, though other isomers exist .
Spectral Characteristics
Rhodamine Red-X possesses distinct spectral properties that make it particularly valuable for fluorescence applications. These characteristics position it in a useful range for multi-color imaging studies.
Excitation and Emission Profiles
The spectral properties of Rhodamine Red-X are summarized in the following table:
| Spectral Parameter | Value |
|---|---|
| Excitation Maximum | 560-573 nm |
| Emission Maximum | 580-591 nm |
| Optimal Laser Excitation | 561 nm |
| Recommended Filter | 586/15 nm bandpass |
The excitation and emission maxima position Rhodamine Red-X in the red-orange region of the visible spectrum, making it distinctly separable from green fluorophores like fluorescein or Alexa Fluor 488 .
Spectral Comparison
Rhodamine Red-X is spectrally similar to several other fluorophores, including:
Applications in Research
Rhodamine Red-X has found extensive applications across various research domains due to its excellent spectral properties and improved conjugation characteristics.
Fluorescence Microscopy
In fluorescence microscopy, Rhodamine Red-X serves as an excellent "third label" due to its red-shifted spectrum compared to fluorescein and clear spectral separation from blue and far-red dyes. This makes it particularly valuable for multicolor imaging protocols .
The compound is especially useful in advanced microscopy techniques:
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Confocal microscopy with krypton/argon lasers (568 nm line)
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Super-resolution techniques including STED (Stimulated Emission Depletion) nanoscopy
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Multi-color imaging applications requiring 3-4 distinct fluorophores
Protein and Antibody Labeling
Rhodamine Red-X is frequently employed in the creation of fluorescent antibody conjugates, particularly for immunofluorescence applications. The compound's amine-reactive succinimidyl ester form facilitates efficient conjugation to proteins through primary amine groups .
A significant advantage of Rhodamine Red-X over earlier rhodamine derivatives is its reduced tendency to cause protein precipitation during the conjugation process, allowing for higher dye-to-protein ratios and brighter conjugates .
Molecular Probes for Specific Targets
Research has demonstrated the utility of Rhodamine Red-X in creating fluorescent ligands for specific molecular targets. For example, it has been used to develop high-affinity, high-specificity probes for visualizing the serotonin transporter (SERT), enabling the investigation of neurobiological processes .
Advantages over Similar Fluorophores
Rhodamine Red-X offers several distinct advantages over traditional rhodamine dyes and other fluorophores in the red spectrum.
Improved Stability
Unlike sulfonyl chloride derivatives like Texas Red sulfonyl chloride (TR-SC) and Lissamine rhodamine B sulfonyl chloride (LRB-SC), which are unstable to moisture during storage and prone to hydrolysis during conjugation reactions, Rhodamine Red-X exhibits significantly enhanced stability .
Comparative studies have shown that while sulfonyl chloride derivatives can be completely hydrolyzed within 5 minutes of exposure to water, Rhodamine Red-X succinimidyl ester retains most of its reactivity for more than an hour, greatly improving its utility in laboratory settings .
Superior Color Separation
While TRITC (Tetramethylrhodamine isothiocyanate) has been traditionally used with FITC for double labeling, better color separation is achieved by using Rhodamine Red-X, particularly in multi-color imaging applications .
Rhodamine Red-X is particularly valuable in 3- and 4-color labeling experiments with:
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DyLight 405 (excitation/emission: ~400/420 nm)
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Alexa Fluor 488 (excitation/emission: ~488/525 nm)
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Alexa Fluor 647 (excitation/emission: ~650/665 nm)
The fluorescence from Rhodamine Red-X lies approximately midway between Alexa Fluor 488 and Alexa Fluor 647, showing minimal spectral overlap with either dye and enabling effective multi-color imaging .
Chemical Reactivity and Conjugation
Rhodamine Red-X is most commonly available as an amine-reactive derivative, facilitating its conjugation to various biomolecules.
Reactive Forms
The primary reactive form of Rhodamine Red-X is the succinimidyl ester (SE), specifically:
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Rhodamine Red-X succinimidyl ester, 5-isomer
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This form reacts efficiently with primary amines on proteins, peptides, and other biomolecules
The reaction forms stable amide bonds between the dye and the target molecule, creating fluorescent conjugates with excellent retention of biological activity.
Conjugation Protocols
Conjugation with Rhodamine Red-X typically follows these general steps:
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Preparation of the biomolecule in a buffer at pH 7.5-8.5
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Addition of the Rhodamine Red-X succinimidyl ester (typically dissolved in an organic solvent like DMSO)
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Incubation at room temperature or 4°C for a specified period
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Purification to remove unreacted dye molecules
The aminohexanoyl spacer in Rhodamine Red-X facilitates conjugation and typically results in conjugates with higher fluorescence yields compared to traditional rhodamine derivatives .
Recent Research Developments
Recent research has expanded the applications and understanding of Rhodamine Red-X and related rhodamine derivatives.
Development of New Rhodamine Derivatives
Research continues to develop new rhodamine derivatives with enhanced properties:
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Polar red-emitting rhodamines with improved photostability
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Rhodamines with hydroxylated and sulfonated groups for better solubility
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Rhodamine derivatives with improved performance in super-resolution microscopy techniques like STED
These developments build upon the success of Rhodamine Red-X while addressing specific requirements for advanced imaging applications.
Applications in Serotonin Transporter Visualization
Rhodamine Red-X has been successfully employed in creating fluorescent ligands for visualizing the serotonin transporter (SERT). In one study, a rhodamine-labeled citalopram analogue was synthesized as a high-affinity, high-specificity probe for SERT visualization. The compound inhibited [3H]5-HT uptake in COS-7 cells with a Ki of 225 nM, demonstrating similar potency to tropane-based compounds but with higher specificity towards SERT relative to transporters for dopamine and norepinephrine .
This application highlights the utility of Rhodamine Red-X in neuroscience research and drug development studies focused on monoamine transporters.
Synthetic Developments
Improvements in synthetic approaches have made Rhodamine Red-X and related compounds more accessible to researchers:
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Development of gram-scale synthesis methods from inexpensive starting materials
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Creation of 5- and 6-carboxy-X-rhodamines with multiple n-propylene or γ,γ-dimethylpropylene bridging moieties
These synthetic advances are making these valuable fluorophores more widely available for diverse research applications.
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